Activity in Platinum-Refractory Ovarian Cancer
In a phase II clinical trial of 18 evaluable patients with platinum-refractory advanced ovarian carcinoma (i.e., progressive disease following prior cisplatin or carboplatin therapy), enloplatin (i.v. infusion over 1.5 h, q21d) produced a partial response (PR) in 1 patient, yielding a PR rate of 6% (95% CI 0-26%) with a response duration of 2.8 months [1]. Median survival was 9.4 months (95% CI 5.1-19.7 months) [1]. By definition, these patients had demonstrated clinical resistance to carboplatin and/or cisplatin, thus any objective response to enloplatin provides direct evidence of non-cross-resistance in this specific, clinically-defined resistant setting [1].
| Evidence Dimension | Objective Response Rate (Partial Response) in Platinum-Refractory Ovarian Cancer |
|---|---|
| Target Compound Data | 6% (95% CI 0-26%) in 18 evaluable patients |
| Comparator Or Baseline | Carboplatin/Cisplatin: Expected 0% response rate in platinum-refractory disease (clinical definition of resistance) |
| Quantified Difference | Absolute response rate difference of +6% in a patient population where comparators are considered inactive |
| Conditions | Phase II trial; 18 evaluable patients with platinum-refractory advanced ovarian carcinoma; enloplatin 1.5 h i.v. infusion every 21 days |
Why This Matters
This evidence directly addresses the core value proposition of enloplatin: activity in tumors where carboplatin and cisplatin have failed, a critical differentiation for procurement in resistance-focused research.
- [1] Kudelka AP, Siddik ZH, Tresukosol D, et al. A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma. Anticancer Drugs. 1997;8(7):649-656. PMID: 9311439. View Source
